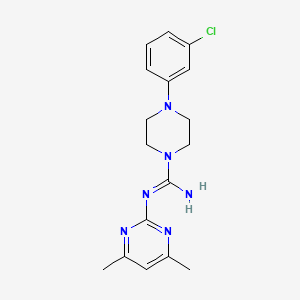![molecular formula C27H22N2O3 B4679771 N-(3-acetylphenyl)-2-cyano-3-{3-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4679771.png)
N-(3-acetylphenyl)-2-cyano-3-{3-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide
描述
N-(3-acetylphenyl)-2-cyano-3-{3-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ACPCA and is a derivative of acrylamide. In
作用机制
The mechanism of action of ACPCA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in inflammation and cancer. ACPCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that contribute to inflammation. ACPCA has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
ACPCA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. ACPCA has also been found to reduce inflammation and oxidative stress in animal models. Additionally, ACPCA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
ACPCA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for use in experiments. ACPCA has also been found to be stable under a wide range of experimental conditions. However, ACPCA has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of ACPCA for different applications.
未来方向
There are several future directions for research on ACPCA. One potential direction is the development of new drugs and drug delivery systems based on ACPCA. ACPCA has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine the efficacy of ACPCA in these applications. Additionally, more research is needed to fully understand the mechanism of action of ACPCA and its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-cyano-3-{3-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide is a chemical compound that has potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to exhibit anti-inflammatory and anti-cancer properties. ACPCA has several advantages for use in lab experiments, but more research is needed to determine its optimal dosage and administration for different applications. Future research on ACPCA has the potential to lead to the development of new drugs and drug delivery systems and improve our understanding of its mechanism of action and potential applications in other fields.
科学研究应用
ACPCA has been found to have several potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-cancer properties. ACPCA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ACPCA has been found to have potential applications in the development of new drugs and drug delivery systems.
属性
IUPAC Name |
(Z)-N-(3-acetylphenyl)-2-cyano-3-[3-[(E)-3-phenylprop-2-enoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c1-20(30)23-12-6-13-25(18-23)29-27(31)24(19-28)16-22-10-5-14-26(17-22)32-15-7-11-21-8-3-2-4-9-21/h2-14,16-18H,15H2,1H3,(H,29,31)/b11-7+,24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZYOIMDQZBZRV-NRXDDIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)OCC=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=CC=C2)OC/C=C/C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-5-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4679689.png)
![N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4679696.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]azocane](/img/structure/B4679700.png)
![2-chloro-N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4679710.png)
![3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4679731.png)
![3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4679734.png)
![2-(4-chlorophenyl)-3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4679743.png)
![2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B4679745.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4679747.png)
![methyl 2-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4679753.png)
![3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4679754.png)

![8-(2-furyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4679758.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4679765.png)